2-Chloro-5-nitrocinnamic acid CAS 36015-19-7
2-Chloro-5-nitrocinnamic acid CAS 36015-19-7
An In-Depth Technical Guide to 2-Chloro-5-nitrocinnamic acid (CAS 36015-19-7): Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-5-nitrocinnamic acid (CAS 36015-19-7), a substituted aromatic carboxylic acid of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document delineates its physicochemical properties, provides a detailed spectroscopic profile for its characterization, and outlines a robust, field-proven synthetic workflow. Furthermore, it explores the compound's chemical reactivity and discusses its potential applications as a versatile building block for novel therapeutic agents and functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable chemical intermediate.
Introduction: A Versatile Synthetic Intermediate
2-Chloro-5-nitrocinnamic acid is an organic compound built upon a cinnamic acid framework.[1] Its structure is distinguished by two key substituents on the phenyl ring: a chlorine atom at the 2-position and a nitro group at the 5-position.[1] The cinnamic acid backbone provides a reactive acrylic acid moiety and an alkene double bond, most commonly in the more stable (E)- or trans-configuration.[2]
The strategic placement of the electron-withdrawing nitro group and the electronegative chlorine atom significantly influences the molecule's electronic properties and reactivity.[1] These features, combined with the three distinct functional groups (carboxylic acid, alkene, and nitro group), make 2-Chloro-5-nitrocinnamic acid a highly versatile precursor for a wide array of more complex molecules. While its direct biological applications are not extensively documented, the broader class of cinnamic acid derivatives is renowned for a wide spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, suggesting significant potential for its derivatives in drug discovery.[3][4]
Physicochemical Properties & Characterization
Accurate characterization is the cornerstone of any chemical research. 2-Chloro-5-nitrocinnamic acid typically presents as a light beige or yellow crystalline powder and is soluble in many organic solvents.[1][5]
Core Properties
| Property | Value | Source |
| CAS Number | 36015-19-7 | [2] |
| Molecular Formula | C₉H₆ClNO₄ | [1][2] |
| Molecular Weight | 227.60 g/mol | [2][5] |
| Appearance | Light beige crystalline powder | [5] |
| Melting Point | 220-222 °C (decomposes) | [5] |
| IUPAC Name | (E)-3-(2-chloro-5-nitrophenyl)prop-2-enoic acid | [2] |
Chemical Structure
The structure of 2-Chloro-5-nitrocinnamic acid is fundamental to its reactivity.
Caption: Two-step synthetic workflow for 2-Chloro-5-nitrocinnamic acid.
Causality in Experimental Design
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Step 1: Nitration of 2-Chlorobenzaldehyde: The starting material, 2-chlorobenzaldehyde, is nitrated using a standard mixed acid (HNO₃/H₂SO₄) protocol. The key challenge in this step is controlling regioselectivity. The chloro- group is an ortho-, para- director, while the aldehyde group is a meta- director. The reaction yields a mixture of isomers, primarily the desired 2-chloro-5-nitrobenzaldehyde and the undesired 2-chloro-3-nitrobenzaldehyde. [6] * Expert Insight: Maintaining a low reaction temperature (e.g., below 0 °C) is critical. [6]This minimizes the rate of side reactions, such as the oxidation of the aldehyde group to a carboxylic acid, and improves the regioselectivity, favoring the formation of the 5-nitro isomer. [6]* Step 2: Knoevenagel-Doebner Condensation: The purified 2-chloro-5-nitrobenzaldehyde is then condensed with malonic acid. This reaction is typically catalyzed by a weak base like pyridine, often with a small amount of a stronger base co-catalyst like piperidine. The reaction proceeds via the formation of a carbanion from malonic acid, which attacks the aldehyde carbonyl. The resulting intermediate undergoes dehydration and subsequent decarboxylation upon heating to yield the target cinnamic acid derivative. [7]
Detailed Experimental Protocol
Caution: This protocol involves strong acids and corrosive reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Step 1: Synthesis of 2-Chloro-5-nitrobenzaldehyde
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In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to below 0 °C in an ice-salt bath.
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Slowly add 28.1 g (0.2 mol) of 2-chlorobenzaldehyde to the cold sulfuric acid over 30 minutes, ensuring the temperature remains below 5 °C.
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Prepare the nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cold.
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Add the nitrating mixture dropwise to the benzaldehyde solution over 1-2 hours, maintaining the reaction temperature below 0 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours.
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Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
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Filter the precipitated crude solid, wash thoroughly with cold water until the washings are neutral, and dry.
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Purify the crude product by recrystallization from dilute ethanol to separate the desired 2-chloro-5-nitro isomer from other byproducts. [6] Step 2: Synthesis of 2-Chloro-5-nitrocinnamic acid
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In a round-bottom flask, combine 18.5 g (0.1 mol) of purified 2-chloro-5-nitrobenzaldehyde, 12.5 g (0.12 mol) of malonic acid, and 50 mL of pyridine.
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Add 1 mL of piperidine as a catalyst and heat the mixture under reflux at 90-100 °C for 4-6 hours. Monitor the reaction progress by TLC.
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After cooling to room temperature, pour the reaction mixture into a mixture of 100 mL of concentrated hydrochloric acid and 200 g of ice.
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A yellow solid will precipitate. Stir for 30 minutes to ensure complete precipitation.
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Filter the solid, wash extensively with cold water, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-Chloro-5-nitrocinnamic acid.
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Dry the final product under vacuum. Validate the structure and purity using the spectroscopic methods outlined in Section 2.3.
Chemical Reactivity and Synthetic Potential
The true value of 2-Chloro-5-nitrocinnamic acid lies in its potential for derivatization. Its three functional groups serve as handles for a multitude of chemical transformations, making it a valuable scaffold in synthetic chemistry.
Caption: Key synthetic transformations of 2-Chloro-5-nitrocinnamic acid.
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Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of diverse functionalities and conjugation to other molecules.
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Nitro Group: The nitro group can be selectively reduced to an amine (aniline derivative) using reagents like SnCl₂/HCl or catalytic hydrogenation. This introduces a nucleophilic and basic site, opening pathways to a vast range of further reactions, including diazotization and amide bond formation.
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Alkene Double Bond: The double bond can be hydrogenated to yield the corresponding saturated dihydrocinnamic acid derivative, altering the molecule's geometry and flexibility. It can also undergo epoxidation or dihydroxylation to introduce new stereocenters and functional groups.
Applications and Future Research Directions
While 2-Chloro-5-nitrocinnamic acid is primarily a synthetic intermediate, its derivatives hold considerable promise.
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Pharmaceutical Research: The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry. [3]By derivatizing this molecule, researchers can generate libraries of novel compounds for screening. Based on the known activities of related compounds, promising areas of investigation include:
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Antibacterial Agents: Derivatives of the closely related 2-chloro-5-nitrobenzoic acid have shown potent and selective antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). [8][9]Similar potential exists for amides and esters of the title compound.
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Antifungal Agents: Esters of 2-nitrocinnamic acid have demonstrated significant antifungal activity against various Candida species. [10]This provides a strong rationale for exploring the antifungal properties of 2-chloro-5-nitrocinnamic acid esters.
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Anticancer Agents: Numerous substituted cinnamic acid derivatives have been reported to possess anticancer properties, making this a viable avenue for exploration. [3][4]
-
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Materials Science: The rigid, conjugated structure of the molecule makes it a candidate for creating novel organic materials. Its derivatives could be explored as precursors for dyes, pigments, or as monomers for specialty polymers with unique optical or electronic properties. [1][11]
Safety and Handling
As a reactive chemical intermediate, 2-Chloro-5-nitrocinnamic acid must be handled with appropriate care.
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GHS Hazard Classification: According to aggregated data from ECHA notifications, the compound is classified as:
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H302: Harmful if swallowed. [2][5] * H400: Very toxic to aquatic life. [2]* Recommended Precautions:
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Always handle in a chemical fume hood.
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Wear standard PPE: safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin or eyes.
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Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.
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Dispose of waste in accordance with local, state, and federal regulations.
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Conclusion
2-Chloro-5-nitrocinnamic acid is more than a mere catalog chemical; it is a potent and versatile platform for chemical innovation. Its well-defined structure, accessible synthesis, and multiple reactive sites provide chemists with a valuable tool for constructing complex molecular architectures. The demonstrated biological activities of closely related compounds strongly suggest that the derivatives of 2-Chloro-5-nitrocinnamic acid are a rich and underexplored territory for the discovery of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and developmental programs.
References
-
PubChem. (n.d.). 2-Chloro-5-nitrocinnamic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Guedes, J. F., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
-
ResearchGate. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
-
de Souza, C. T., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(22), 5339. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Retrieved from [Link]
-
PubMed. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
-
da Silva, A. C. S., et al. (2023). Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species. Molecules, 28(7), 3196. Retrieved from [Link]
Sources
- 1. CAS 36015-19-7: 2-Chloro-5-nitrocinnamic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Chloro-5-nitrocinnamic Acid | C9H6ClNO4 | CID 688107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species | Semantic Scholar [semanticscholar.org]
- 11. nbinno.com [nbinno.com]
